4,4,5,5-Tetramethyl-2-(2-(prop-1-en-2-yl)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(2-(prop-1-en-2-yl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula C13H19BO2. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-(prop-1-en-2-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-(prop-1-en-2-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-(prop-1-en-2-yl)phenyl)-1,3,2-dioxaborolane primarily undergoes:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borates.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura reactions.
Boronic Acids: Formed through oxidation reactions.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2-(prop-1-en-2-yl)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The boron atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2-(prop-1-en-2-yl)phenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane
- This compound
Uniqueness
This compound is unique due to its high stability and reactivity in Suzuki-Miyaura cross-coupling reactions. Its structure allows for efficient formation of carbon-carbon bonds, making it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C15H21BO2 |
---|---|
Molecular Weight |
244.14 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-prop-1-en-2-ylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2/c1-11(2)12-9-7-8-10-13(12)16-17-14(3,4)15(5,6)18-16/h7-10H,1H2,2-6H3 |
InChI Key |
LWXONQVEYWIGNC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=C)C |
Origin of Product |
United States |
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